
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with benzylamino and diethoxy groups The tetrachlorozinc(2-) anion balances the charge of the diazonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by reduction to form an amine. This amine is then diazotized to form the diazonium salt. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by diazotization under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or hydroxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or hydroxylated benzene derivatives.
Scientific Research Applications
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound’s derivatives may have potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates through diazonium coupling reactions. These intermediates can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-3-chloro-1,4-benzoquinone
- 4-(benzylamino)-2-hydroxybenzoic acid
- 2-(benzylamino)-4-iodophenylamine
Uniqueness
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of benzylamino and diethoxy substituents on the benzene ring, along with the diazonium group
Properties
CAS No. |
85750-36-3 |
|---|---|
Molecular Formula |
C34H40Cl4N6O4Zn |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H20N3O2.4ClH.Zn/c2*1-3-21-16-11-15(20-18)17(22-4-2)10-14(16)19-12-13-8-6-5-7-9-13;;;;;/h2*5-11,19H,3-4,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
JGPAFURGSVRZPS-UHFFFAOYSA-J |
Canonical SMILES |
CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


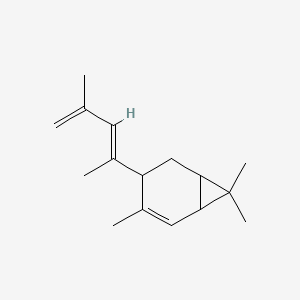

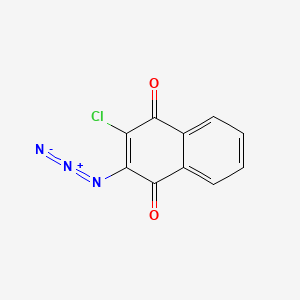
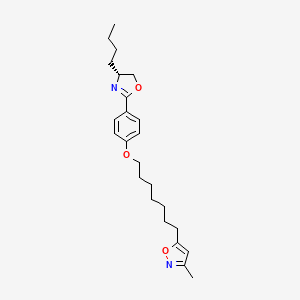
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
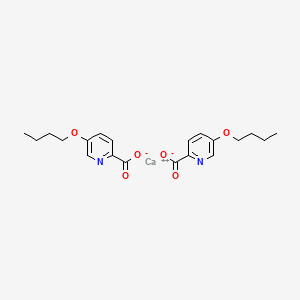

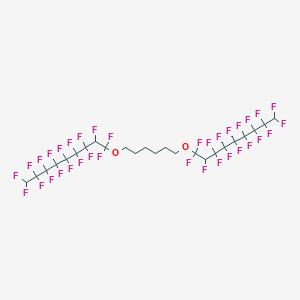
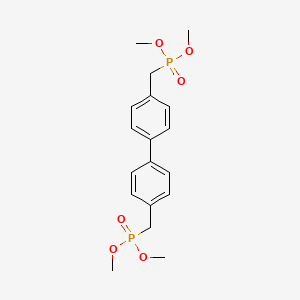
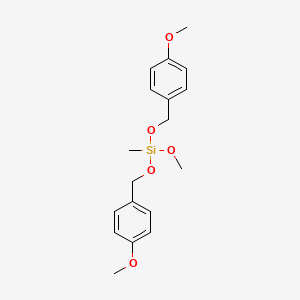
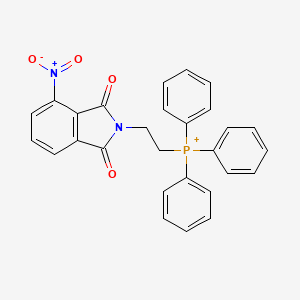
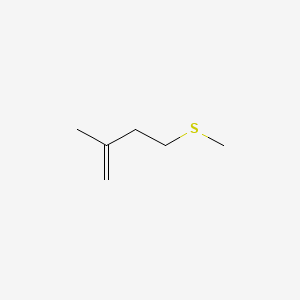
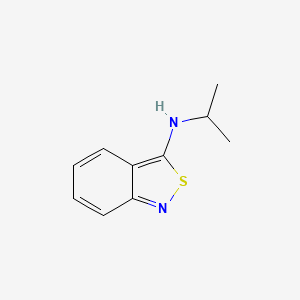
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
